molecular formula C8H6F4 B108881 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene CAS No. 1214385-64-4

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene

Cat. No.: B108881
CAS No.: 1214385-64-4
M. Wt: 178.13 g/mol
InChI Key: RCMIVPNJRBRFCM-UHFFFAOYSA-N
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Description

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F4. It is a derivative of benzene, where one hydrogen atom is replaced by a fluorine atom, another by a methyl group, and a third by a trifluoromethyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the trifluoromethylation of 1-fluoro-4-methylbenzene using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction conditions and higher yields. These methods often utilize similar reagents and catalysts but are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

    Substitution: Formation of compounds like 1-hydroxy-4-methyl-2-(trifluoromethyl)benzene.

    Oxidation: Formation of 1-fluoro-4-methyl-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 1-fluoro-4-methyl-2-(difluoromethyl)benzene.

Scientific Research Applications

1-Fluoro-4-methyl-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene largely depends on its chemical structure. The presence of the trifluoromethyl group imparts significant electronegativity, influencing the compound’s reactivity and interactions with other molecules. This group can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in drug design. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

    1-Fluoro-4-(trifluoromethyl)benzene: Similar structure but lacks the methyl group.

    1-Fluoro-2-methyl-4-(trifluoromethyl)benzene: Similar structure with different positioning of the methyl group.

    1-Fluoro-3-(trifluoromethyl)benzene: Similar structure with different positioning of the trifluoromethyl group.

Uniqueness: 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The combination of a fluorine atom, a methyl group, and a trifluoromethyl group in specific positions on the benzene ring imparts distinct electronic and steric effects, making this compound particularly valuable in various applications.

Properties

IUPAC Name

1-fluoro-4-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMIVPNJRBRFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591717
Record name 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214385-64-4
Record name 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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